molecular formula C15H21P B12566354 Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane CAS No. 189098-88-2

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane

Cat. No.: B12566354
CAS No.: 189098-88-2
M. Wt: 232.30 g/mol
InChI Key: SDVNJBZFIQDCJY-UHFFFAOYSA-N
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Description

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is a tertiary phosphane characterized by a central phosphorus atom bonded to two allyl (prop-2-en-1-yl) groups and one 2,4,6-trimethylphenyl (mesityl) substituent. The mesityl group provides significant steric bulk due to its three methyl groups in the ortho, meta, and para positions, while the allyl groups contribute moderate electron-donating properties and conformational flexibility. This compound is typically synthesized via nucleophilic substitution reactions between phosphorus precursors and appropriately functionalized allyl or aryl reagents. Its applications span coordination chemistry and catalysis, where it serves as a ligand or precursor for transition-metal complexes. The symmetrical substitution pattern of the mesityl group enhances stability and reduces steric strain, making it a robust candidate for asymmetric synthesis and organometallic transformations .

Properties

CAS No.

189098-88-2

Molecular Formula

C15H21P

Molecular Weight

232.30 g/mol

IUPAC Name

bis(prop-2-enyl)-(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C15H21P/c1-6-8-16(9-7-2)15-13(4)10-12(3)11-14(15)5/h6-7,10-11H,1-2,8-9H2,3-5H3

InChI Key

SDVNJBZFIQDCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(CC=C)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with prop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane, a phosphine compound, has garnered interest in various scientific applications due to its unique structural properties and reactivity. This article explores its applications across several fields, including organic synthesis, materials science, and medicinal chemistry.

Catalysis

One of the primary applications of this compound is as a ligand in catalysis. Its ability to stabilize metal centers makes it an excellent candidate for various catalytic processes:

  • Cross-Coupling Reactions : The compound can facilitate cross-coupling reactions such as Suzuki and Heck reactions by forming stable complexes with transition metals like palladium and nickel. These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
  • Hydroformylation : this compound can also be employed in hydroformylation reactions to produce aldehydes from alkenes. This process is crucial in producing intermediates for further chemical transformations.

Material Science

In materials science, this compound has been explored for its potential use in creating advanced materials:

  • Polymerization Initiators : The compound serves as a photoinitiator in polymerization processes. Its ability to generate free radicals upon exposure to light allows for the efficient polymerization of various monomers into polymers with desirable properties.
  • Flame Retardants : Due to its phosphorus content, this phosphine derivative can be incorporated into polymer matrices to enhance flame retardancy. This application is particularly relevant in industries where fire safety is critical.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that modifications to the phosphine structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through oxidative stress pathways.

Antimicrobial Properties

The antimicrobial activity of phosphine compounds has also been investigated. This compound has shown promise against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Synthesis and Application in Catalysis

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The researchers reported high yields and selectivity when using this phosphine derivative compared to other common ligands.

Case Study 2: Photopolymerization

Another investigation focused on the use of this compound as a photoinitiator in UV-curable coatings. The results showed that coatings initiated with this compound exhibited excellent mechanical properties and thermal stability, highlighting its potential for industrial applications.

Mechanism of Action

The mechanism of action of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets include transition metals such as palladium and platinum, which facilitate the activation and transformation of organic substrates.

Comparison with Similar Compounds

Key findings :

  • Symmetrical substituents (e.g., mesityl) yield consistently high enantioselectivity (>95% ee), while asymmetric groups (e.g., 2-tBu-C₆H₄) produce diastereomers with divergent ee values .

Biological Activity

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is a phosphine derivative with potential biological activity that has garnered attention in recent research. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's implications in medicinal chemistry.

Synthesis of this compound

The synthesis of this phosphine compound typically involves the reaction of 2,4,6-trimethylphenyl chloride with prop-2-en-1-yl lithium or other suitable nucleophiles. The reaction conditions must be optimized to achieve high yields while minimizing by-products. Various methodologies have been reported in the literature for synthesizing phosphine derivatives, including:

  • Nucleophilic Substitution : Utilizing alkyl halides and phosphine reagents.
  • Transition Metal-Catalyzed Reactions : Employing palladium or nickel catalysts to facilitate coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphine derivatives, including this compound. Research indicates that certain phosphines can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds have shown effectiveness against multiple cancer cell lines.
  • Mechanisms of Action : The biological activity may involve the modulation of signaling pathways related to cell survival and proliferation.

A study demonstrated that phosphine derivatives exhibited significant anticancer activity against pancreatic cancer cell lines, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Phosphines are known to possess antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes. Preliminary data suggest that this compound may exhibit activity against a range of pathogens.

Study 1: Antiproliferative Effects

A notable study evaluated the antiproliferative effects of various phosphine compounds on prostate cancer cell lines. The results indicated that certain structural modifications enhanced the biological activity of these compounds. This compound was included in this evaluation and showed promising results in inhibiting cell growth .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of phosphine derivatives against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The findings suggested that modifications in the phosphine structure could lead to increased efficacy against these pathogens .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerSignificant inhibition of prostate cancer cell proliferation
AntimicrobialEffective against Staphylococcus aureus and Pseudomonas aeruginosa
Enzyme InhibitionPotential disruption of bacterial enzyme function

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